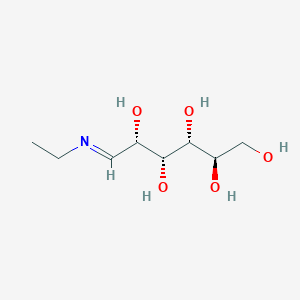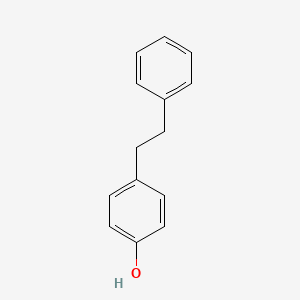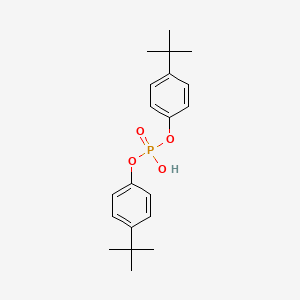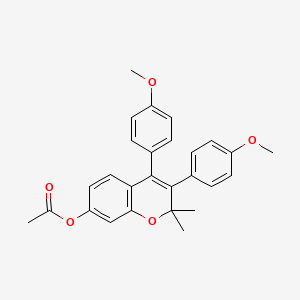
2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate is a member of the class of chromenes that is 2H-1-benzopyran-7-ol acetate substituted by methyl groups at positions 2 and 2 and a 4-methoxyphenyl group at positions 3 and 4 respectively. It is an acetate ester, a member of chromenes and a monomethoxybenzene.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanisms
Osthole and Its Pharmacological Potential : Osthole, a natural product found in several medicinal plants, exhibits a wide range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its fast and efficient uptake and utilization in the body, along with its modulation effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, contribute to its therapeutic potential, making it a promising candidate for multitarget alternative medicine (Zhang et al., 2015).
Structural Analysis and Model Compounds
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds : Research on the acidolysis of non-phenolic β-O-4-type lignin model compounds reveals significant insights into the cleavage mechanisms. Specifically, the study of methoxyphenoxy and dimethoxyphenyl compounds highlights the importance of γ-hydroxymethyl groups and the existence of a hydride transfer mechanism in benzyl-cation-type intermediates, offering a deeper understanding of the chemical behavior of related molecular structures (Yokoyama, 2015).
Tumor Specificity and Medicinal Chemistry
Development of Tumor-Specific Anticancer Drugs : Extensive research into tumor specificity and keratinocyte toxicity of synthesized compounds has identified certain compounds with high tumor specificity and minimal toxicity. The glycerophospholipid pathway's modulation and the correlation of tumor specificity with molecular size and lipophilicity of the compounds offer valuable insights for developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Organic Electronics and Optoelectronics
BODIPY-Based Materials for OLEDs : The design and development of BODIPY-based materials have significantly contributed to the field of organic electronics and optoelectronics, particularly in organic light-emitting diodes (OLEDs). The advancements in structural design, synthesis, and the role of BODIPY as near-IR emitters due to aggregation-induced emission (AIE) underscore its importance in the future development of 'metal-free' infrared emitters and other organic electronic applications (Squeo & Pasini, 2020).
Antioxidant Properties
Antioxidant Potential of Chromones : Chromones, present in a normal human diet, exhibit a range of physiological activities attributed to their antioxidant properties. The presence of specific molecular structures like a double bond, a carbonyl group, and hydroxyl groups in chromones significantly contributes to their radical scavenging activity, which plays a vital role in neutralizing active oxygen and inhibiting cell impairment, leading to disease prevention (Yadav et al., 2014).
Propiedades
Número CAS |
5867-70-9 |
|---|---|
Fórmula molecular |
C27H26O5 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[3,4-bis(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C27H26O5/c1-17(28)31-22-14-15-23-24(16-22)32-27(2,3)26(19-8-12-21(30-5)13-9-19)25(23)18-6-10-20(29-4)11-7-18/h6-16H,1-5H3 |
Clave InChI |
YKTJCZCEEMQPMI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(O2)(C)C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(O2)(C)C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



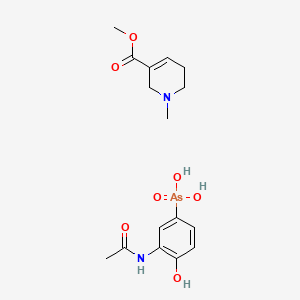
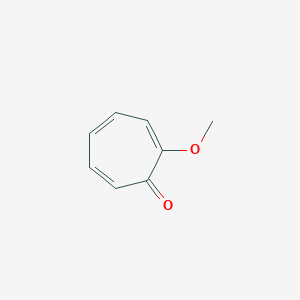
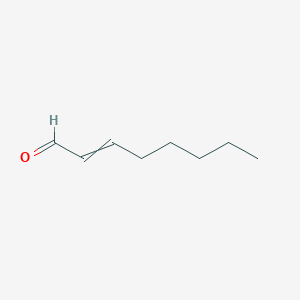
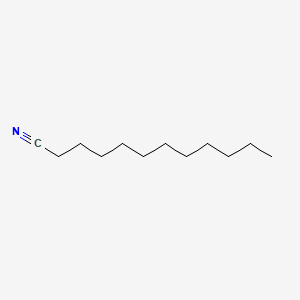
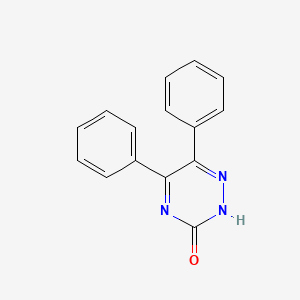
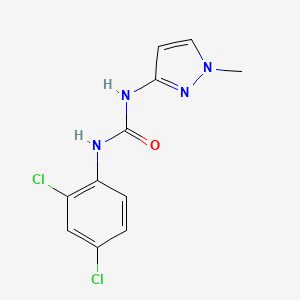
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)


